molecular formula C12H13NO3 B1299008 4-(2,3-Dihydro-indol-1-yl)-4-oxo-butyric acid CAS No. 105105-00-8

4-(2,3-Dihydro-indol-1-yl)-4-oxo-butyric acid

Cat. No. B1299008
CAS RN: 105105-00-8
M. Wt: 219.24 g/mol
InChI Key: SWNRXQYQTQVWKA-UHFFFAOYSA-N
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Description

4-(2,3-Dihydro-indol-1-yl)-4-oxo-butyric acid is a compound that can be associated with a class of substances that have a core indole structure modified with various substituents. These modifications can significantly alter the chemical and biological properties of the molecules. The indole moiety is a common framework in many natural products and pharmaceuticals, and its derivatives are often explored for their potential therapeutic effects .

Synthesis Analysis

The synthesis of indole derivatives can involve various strategies, including the annulative π-extension (APEX) method, which allows for the extension of the indole ring system. This method uses 4-oxo peroxides as π-extending reagents to create complex structures such as pyrido[1,2-a]indoles . Although the specific synthesis of this compound is not detailed in the provided papers, similar synthetic approaches could potentially be applied to its preparation.

Molecular Structure Analysis

The molecular structure of related compounds, such as 4-oxo-4-(pyridin-3-ylamino)butanoic acid, has been studied using single-crystal X-ray diffraction. These studies reveal how the molecular geometry, including the orientation of functional groups and the overall three-dimensional arrangement, can influence the formation of hydrogen-bonded chains and supramolecular structures . The molecular structure of this compound would likely exhibit similar interactions due to the presence of both amide and carboxylic acid functionalities.

Chemical Reactions Analysis

Indole derivatives can undergo various chemical reactions, including those with trifluoroacetic anhydride, which can lead to the formation of different products depending on the reaction conditions . The reactivity of the indole ring, as well as the substituents present, plays a crucial role in determining the outcome of such reactions. The specific chemical reactions of this compound would depend on its exact structure and the reaction conditions employed.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives are influenced by their molecular structure. For instance, the presence of an oxazolidin-2-one and a beta-amino acid group in a molecule can lead to the formation of helical structures in aqueous solutions, which is relevant for biological applications . Similarly, the analysis of supramolecular synthons in the crystals of N-(aryl)-succinamic acids provides insights into the intermolecular interactions that dictate the crystal packing and stability . The physical and chemical properties of this compound would be shaped by its functional groups and their ability to engage in hydrogen bonding and other non-covalent interactions.

Scientific Research Applications

Chemical Synthesis and Stereochemical Analysis

  • Synthesis of Diastereomeric Mixtures: The compound is used in the synthesis of 4-oxo-2-(2-oxo-2,3-dihydro-1H-indole-3-yl)hexanoic acid esters, forming diastereomeric mixtures (2A and 2B) through reactions with methyl ethyl ketone (El-Samahy, 2005).

Biological Applications and Enzyme Inhibition

  • Urease Inhibition: Derivatives of the compound, specifically indole-based oxadiazole scaffolds, show potent in vitro inhibitory potential against urease enzymes, indicating potential therapeutic applications (Nazir et al., 2018).

Novel Heterocyclic Compound Synthesis

  • Creation of Heterocyclic Systems: It's involved in synthesizing a series of nitrogen and sulfur heterocyclic systems, linking four rings: indole, 1,2,4-triazole, pyridazine, and quinoxaline (Boraei et al., 2020).

Antimicrobial Activities

  • Synthesis of Indole Derivatives with Antimicrobial Activities: The compound is used to synthesize indole derivatives that display significant antimicrobial activities against various microbial strains (Anekal & Biradar, 2012).

Asymmetric Catalysis

  • Asymmetric Friedel-Crafts Alkylation: It's a key component in the asymmetric Friedel-Crafts reaction with indoles and methyl (E)-2-oxo-4-aryl-3-butenoates, forming 4-(indol-3-yl)-2-oxo-4-arylbutyric acid methyl esters (Desimoni et al., 2008).

X-ray Diffraction Studies

  • Structural Analysis: The molecular and crystal structure of derivatives of this compound, such as 4-oxo-4-(pyridin-3-ylamino)butanoic acid, have been analyzed using X-ray diffraction, providing insights into its structural properties (Naveen et al., 2016).

properties

IUPAC Name

4-(2,3-dihydroindol-1-yl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c14-11(5-6-12(15)16)13-8-7-9-3-1-2-4-10(9)13/h1-4H,5-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWNRXQYQTQVWKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10352628
Record name 4-(2,3-Dihydro-indol-1-yl)-4-oxo-butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

105105-00-8
Record name 4-(2,3-Dihydro-indol-1-yl)-4-oxo-butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The procedure was modified from the reported one. In a 20 mL microwave reaction tube equipped with a magnetic stirring bar, indoline (1.196 g, 10 mmol), succinic anhydride (1.004 g, 10 mmol) and pyridine (8 mL) was mixed at room temperature. The tube was capped and irradiated in the microwave reactor (Biotage Initiator I) at 90° C. for 20 minutes. The reaction mixture was acidified to pH=1 using 2 M HCl. The resulting precipitate was filtered, washed with water and dried under high vacuum to afford light pink solid product (1.849 g, 92%). 1H NMR (400 MHz, CDCl3) d 8.19 (d, 1H, J=8.5 Hz), 7.18 (m, 2H), 7.03 (t, 1H, J=7.4 Hz), 4.08 (t, 2H, J=8.4 Hz), 3.22 (t, 2H, J=8.4 Hz), 2.78 (m, 4H).
Quantity
1.196 g
Type
reactant
Reaction Step One
Quantity
1.004 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
[Compound]
Name
Initiator I
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
92%

Q & A

Q1: How does 4-(indolin-1-yl)-4-oxobutanoic acid interact with Notum to exert its inhibitory effect?

A: 4-(indolin-1-yl)-4-oxobutanoic acid acts as an irreversible inhibitor of Notum through a two-step mechanism []. First, the catalytic serine residue of Notum, Ser-232, attacks the ester group of 4-(indolin-1-yl)-4-oxobutanoic acid, leading to a transesterification reaction. This forms a covalent adduct between the enzyme and the inhibitor. Second, the hydrolysis of this covalent adduct is highly endergonic, meaning it requires a significant amount of energy and is therefore unfavorable. This essentially locks the enzyme in an inactive state, preventing it from performing its normal function of removing palmitoleate from Wnt ligands.

Q2: What computational methods were used to investigate the inhibition mechanism of 4-(indolin-1-yl)-4-oxobutanoic acid on Notum? What were the key findings?

A: Researchers employed computational chemistry techniques, specifically the ONIOM (Our own N-layered Integrated Molecular Orbital and Molecular Mechanics) method, to study the interaction between 4-(indolin-1-yl)-4-oxobutanoic acid and Notum []. They created model systems based on the crystal structures of the enzyme-inhibitor complex. Density functional theory (DFT) calculations within the ONIOM framework were used to analyze the energetics of the transesterification and hydrolysis steps. This study confirmed the irreversible nature of the inhibition and highlighted the crucial roles of specific active-site residues in the mechanism.

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